Sodium stearoyl-2-lactylate

Catalog No.
S1533084
CAS No.
25383-99-7
M.F
C24H44NaO6
M. Wt
451.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium stearoyl-2-lactylate

CAS Number

25383-99-7

Product Name

Sodium stearoyl-2-lactylate

IUPAC Name

sodium;2-(2-octadecanoyloxypropanoyloxy)propanoate

Molecular Formula

C24H44NaO6

Molecular Weight

451.6 g/mol

InChI

InChI=1S/C24H44O6.Na/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(25)29-21(3)24(28)30-20(2)23(26)27;/h20-21H,4-19H2,1-3H3,(H,26,27);

InChI Key

OXXZDFRVEHURLA-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCC(=O)OC(C)C(=O)OC(C)C(=O)[O-].[Na+]

Solubility

Insoluble in water. Soluble in ethanol

Synonyms

Stearolacs

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OC(C)C(=O)OC(C)C(=O)O.[Na]

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OC(C)C(=O)OC(C)C(=O)[O-].[Na+]
  • Emulsify and stabilize substances

    SSL can help disperse and stabilize immiscible substances, such as oil and water, in a mixture. This property makes it useful in various research applications, including:

    • Food science: Studies investigating the stability and texture of food products [].
    • Cosmetics: Research on the formulation and stability of cosmetic creams and lotions [].
    • Pharmaceutical science: Development of drug delivery systems and emulsions for targeted drug delivery [].
  • Enhance the bioavailability of certain compounds

    SSL can improve the absorption and bioavailability of poorly soluble compounds in the body. This property is being explored in research on:

    • Nutritional science: Studies on improving the absorption of fat-soluble vitamins and nutrients [].
    • Pharmaceutical science: Research on enhancing the bioavailability of poorly soluble drugs [].

Sodium stearoyl-2-lactylate is a sodium salt derived from the esterification of stearic acid and lactic acid. It is recognized as a food additive with the European food additive number E481. This compound is primarily used as an emulsifier and stabilizer in various food products, particularly in baked goods, where it enhances dough strength and improves the texture of the final product . The chemical formula for sodium stearoyl-2-lactylate is C24H43NaO6, with a molecular weight of 450.592 g/mol .

Sodium stearoyl-2-lactylate appears as a waxy white or slightly yellowish powder and possesses a slightly acidic odor. It is hygroscopic, meaning it can absorb moisture from the air, which can affect its handling properties in food processing .

In food applications, SSL functions as an emulsifier. It helps disperse fats and oils evenly throughout water-based mixtures, preventing separation and improving texture. It can also interact with starches and proteins in dough, leading to increased volume and improved crumb structure in baked goods [].

The mechanism involves the dual nature of the SSL molecule. The hydrophilic lactate group interacts with water molecules, while the hydrophobic stearoyl group interacts with fat or oil molecules. This creates a bridge between the two phases, allowing them to mix and form a stable emulsion [].

SSL is generally considered safe for human consumption []. Extensive research has been conducted by the Joint FAO/WHO Expert Committee on Food Additives (JECFA) and the European Food Safety Authority (EFSA) to evaluate its safety. An Acceptable Daily Intake (ADI) of 20 mg/kg body weight per day has been established for SSL, indicating the amount that can be consumed daily without appreciable health risk.

  • Limited Digestion: SSL may not be completely digested in the human gut, potentially leading to minor gastrointestinal issues in some individuals [].
  • Allergic Reactions: While rare, allergic reactions to SSL have been reported in some cases [].

  • Esterification: Stearic acid reacts with lactic acid to produce stearoyl lactylic acid.
  • Neutralization: The resulting stearoyl lactylic acid is then neutralized with sodium hydroxide to form sodium stearoyl-2-lactylate .
Stearic Acid+Lactic AcidNaOHSodium Stearoyl 2 Lactylate\text{Stearic Acid}+\text{Lactic Acid}\xrightarrow{\text{NaOH}}\text{Sodium Stearoyl 2 Lactylate}

Sodium stearoyl-2-lactylate has been shown to have several biological activities, primarily related to its role as an emulsifier in food products. It enhances the mix tolerance and volume of baked goods by improving gluten protein aggregation and starch interactions, which helps delay staling . Additionally, it has been evaluated for safety and is considered non-toxic, with an acceptable daily intake established by regulatory bodies .

The synthesis of sodium stearoyl-2-lactylate can be achieved through two main methods:

  • Esterification followed by Neutralization: In this method, stearic acid and lactic acid are mixed and heated to promote esterification. After forming stearoyl lactylic acid, sodium hydroxide is added for neutralization .
  • Neutralization followed by Esterification: Alternatively, sodium hydroxide can be added first to lactic acid before the esterification process with stearic acid occurs .

Both methods yield similar products but may vary in efficiency and purity based on reaction conditions.

Several compounds share similarities with sodium stearoyl-2-lactylate, particularly other lactylates used as emulsifiers. Here are some notable comparisons:

Compound NameChemical StructureUnique Properties
Calcium Stearoyl LactylateCalcium salt of stearoyl lactylic acidBetter stability in acidic environments; requires pre-hydration
Sodium Palmitoyl LactylateSodium salt of palmitic lactylic acidProvides different textural properties; less effective than sodium stearoyl-2-lactylate
Sodium Stearoyl-1-LactylateSodium salt of 1-lactylated stearic acidDifferent emulsifying characteristics; less commonly used than sodium stearoyl-2-lactylate

Sodium stearoyl-2-lactylate stands out due to its superior ability to enhance dough strength and improve crumb texture compared to its counterparts. Its versatility across various applications makes it a preferred choice in the food industry .

Physical Description

White or slightly yellowish powder or brittle solid with a characteristic odou

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

451.30355840 g/mol

Monoisotopic Mass

451.30355840 g/mol

Heavy Atom Count

31

UNII

IN99IT31LN

Related CAS

5793-94-2 (Parent)

Other CAS

25383-99-7

Wikipedia

Sodium stearoyl-2-lactylate

Use Classification

Food additives
EMULSIFIER; -> JECFA Functional Classes
Cosmetics -> Emulsifying

General Manufacturing Information

food chemical additive
Octadecanoic acid, 2-(1-carboxyethoxy)-1-methyl-2-oxoethyl ester, sodium salt (1:1): ACTIVE

Dates

Modify: 2023-08-15

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